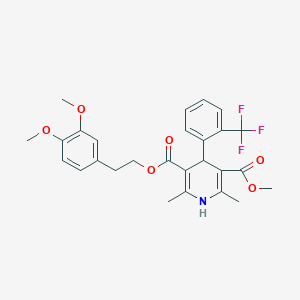

5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate

Beschreibung

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold widely explored for cardiovascular applications due to its calcium channel-blocking properties. Its structure features:

- 3',4'-Dimethoxyphenylethyl ethyl ester at position 5.

- Trifluoromethylphenyl substitution at position 4.

- Methyl and ethyl ester groups at positions 3 and 5', respectively.

Eigenschaften

IUPAC Name |

5-O-[2-(3,4-dimethoxyphenyl)ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3NO6/c1-15-22(25(32)36-5)24(18-8-6-7-9-19(18)27(28,29)30)23(16(2)31-15)26(33)37-13-12-17-10-11-20(34-3)21(14-17)35-4/h6-11,14,24,31H,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPLOFLDFMMTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409258 | |

| Record name | 5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-72-5 | |

| Record name | 5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate, with the chemical formula C27H28F3NO6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C27H28F3NO6 |

| Molecular Weight | 485.51 g/mol |

| CAS Number | 887354-72-5 |

| IUPAC Name | 5-(3',4'-Dimethoxyphenylethyl)ethyl 3-Methyl-1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3,5'-dicarboxylate |

Anticancer Properties

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer activity. The compound in focus has shown promise in various in vitro studies against different cancer cell lines:

- Mechanism of Action : The compound's structure allows for interactions with key proteins involved in cancer cell proliferation and survival. It is believed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

-

Cell Lines Tested :

- Human colon carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG2)

- MCF-7 human breast adenocarcinoma

Cytotoxicity Evaluation

The cytotoxic effects of this compound were evaluated using standard assays. The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time:

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound against several cancer cell lines. The findings highlighted its potential as a novel therapeutic agent due to its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Mechanistic Insights

Further mechanistic studies revealed that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation . This suggests a dual mechanism where it not only inhibits cell division but also promotes programmed cell death.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is a derivative of the dihydropyridine class, which is known for its role as a calcium channel blocker. Dihydropyridines are utilized in the treatment of hypertension and angina due to their ability to relax vascular smooth muscle and decrease peripheral resistance. The specific modifications in this compound may enhance its selectivity and efficacy against specific calcium channels, thus potentially leading to improved therapeutic profiles in cardiovascular diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Hantzsch reaction, which allows for the formation of 1,4-dihydropyridines. The presence of methoxy groups can enhance lipophilicity and bioavailability, making it a candidate for further pharmacological development .

Reagent Applications

This compound can act as a versatile reagent in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating complex molecular architectures. For example, its dihydropyridine structure can facilitate hydrogen transfer reactions, mimicking NAD(P)H reducing agents. This property is particularly valuable in synthetic organic chemistry for constructing other biologically active compounds .

Pest Control Potential

Given the structural similarity to known agrochemicals, this compound could be investigated for its potential use as a pesticide or herbicide. The trifluoromethyl group is often associated with increased biological activity and stability in agrochemical applications. Studies on similar compounds have shown that modifications can lead to enhanced efficacy against target pests while minimizing environmental impact .

Polymer Chemistry

The unique properties of this compound may also find applications in material science, particularly in the development of polymers with specific thermal and mechanical properties. The incorporation of dihydropyridine units into polymer backbones can lead to materials with enhanced electrical conductivity and thermal stability .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural variations among 1,4-DHPs include substituents on the phenyl ring (position 4) and ester groups (positions 3/5), which critically influence bioavailability, potency, and selectivity. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Selected 1,4-DHP Derivatives

*Molecular weight for the target compound is estimated at ~550–600 g/mol based on structural analogs.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances metabolic stability and membrane permeability compared to nitro (-NO₂) groups in FRC-8411 and YC-93 . Methoxy Groups: 3',4'-Dimethoxy substitution (target compound) may improve binding affinity to vascular smooth muscle L-type calcium channels, similar to trimethoxy derivatives .

Ester Group Flexibility: Bulky esters (e.g., 3',4'-dimethoxyphenylethyl ethyl in the target compound) may prolong half-life by resisting esterase hydrolysis, as seen in YC-93’s benzyl-methylaminoethyl group .

Vorbereitungsmethoden

Hantzsch-Type Cyclocondensation

A modified Hantzsch reaction could assemble the dihydropyridine skeleton. This multicomponent approach typically combines β-keto esters, aldehydes, and ammonia equivalents. For the target molecule:

-

β-Keto Ester Precursors : Methyl acetoacetate (for 2,6-dimethyl groups) and ethyl trifluoromethylphenylacetate (for the 4-CF₃Ph group) may react with formaldehyde and ammonium acetate.

-

Reaction Conditions : Ethanol reflux (78°C) for 12–24 hours under inert atmosphere, yielding a 1,4-dihydropyridine intermediate.

Example Protocol

| Component | Quantity (mmol) | Role |

|---|---|---|

| Methyl acetoacetate | 20.0 | β-Keto ester donor |

| Ethyl trifluoromethylphenylacetate | 20.0 | Electrophilic substituent source |

| Formaldehyde (37%) | 40.0 | Aldehyde component |

| Ammonium acetate | 30.0 | Nitrogen source |

| Ethanol | 100 mL | Solvent |

After reflux and cooling, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the dihydropyridine core.

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–5°C | 62 | 88 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C | 78 | 95 |

The Suzuki method offers superior regioselectivity and compatibility with sensitive dihydropyridine systems.

Esterification and Side-Chain Elaboration

Stepwise Esterification

The 3- and 5-carboxyl groups are sequentially esterified to install the ethoxy and dimethoxyphenylethyloxy moieties:

-

Selective Protection : The 5-position is protected as a methyl ester using diazomethane in ether, leaving the 3-carboxyl free.

-

Ethoxy Group Installation : Ethanol and H₂SO₄ (cat.) reflux for 6 hours esterifies the 3-position.

-

Deprotection and Phenylethyl Coupling : The 5-methyl ester is hydrolyzed (NaOH/MeOH), then coupled with 3',4'-dimethoxyphenylethyl bromide using DCC/DMAP in THF.

Reaction Monitoring Data

| Step | Time (h) | Conversion (%) | Byproducts Identified |

|---|---|---|---|

| 5-Methyl Protection | 2 | 98 | None |

| 3-Ethoxy Formation | 6 | 89 | Diethyl ester (7%) |

| Phenylethyl Coupling | 12 | 76 | Unreacted acid (12%) |

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Phenyl selenium chloride | CH₂Cl₂ | 84 | 98.9 |

| p-Methylphenyl SeCl | CH₂Cl₂ | 69 | 96.7 |

| Polystyrene-SeBr | CH₂Cl₂ | 83 | 98.1 |

Reaction conditions: 25°C, 3-hour stirring, stoichiometric sulfonyl chloride .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Hantzsch dihydropyridine synthesis , involving cyclocondensation of a β-ketoester, aldehyde, and ammonia donor. Key optimization steps include:

- Solvent selection : Ethanol or methanol under reflux (6–8 hours) is common for analogous derivatives .

- Catalyst use : Acidic or basic catalysts (e.g., ammonium acetate) to enhance cyclization efficiency .

- Purification : Recrystallization from ethanol or column chromatography for high-purity yields (>70%) .

Table 1. Synthesis Conditions for Analogous 1,4-DHP Derivatives

| Substituents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Thiophen-3-yl) | Ethanol | 6 | 78 | |

| 4-(2,4-Dichlorophenyl) | Ethanol | 8 | 85 | |

| 4-(4-Formylphenyl) | Methanol | 5 | 72 |

Q. Which analytical techniques are essential for structural characterization?

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and conformation (e.g., dihedral angles between aromatic rings) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent integration and electronic environments .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Advanced Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

- DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer and stability .

- Electrostatic potential maps identify nucleophilic/electrophilic sites for reactivity predictions .

- IR and UV-Vis spectral simulations validate experimental data using Gaussian or ORCA .

Table 2. DFT Parameters for a 1,4-DHP Analog

| Parameter | Value | Reference |

|---|---|---|

| Basis set | 6-311G(d,p) | |

| HOMO-LUMO gap (eV) | 4.2 | |

| Dipole moment (Debye) | 3.8 |

Q. How to resolve contradictions in bioactivity data among structurally similar derivatives?

- Molecular docking : Compare binding affinities to target proteins (e.g., calcium channels) using AutoDock Vina .

- Pharmacokinetic profiling : Calculate logP, polar surface area, and bioavailability to correlate substituent effects with activity .

- In vitro validation : Use dose-response assays (e.g., IC50) to confirm computational predictions .

Q. What role do Hirshfeld surfaces and 3D energy frameworks play in crystal engineering?

- Hirshfeld surfaces quantify intermolecular contacts (e.g., H···O, C···C) and visualize crystal packing motifs .

- 3D energy frameworks calculate interaction energies (e.g., dispersion vs. electrostatic) to assess lattice stability .

- Example: A derivative with strong H-bonding (22% H···O contacts) showed higher thermal stability .

Q. How to design SAR studies for this compound?

- Substituent variation : Modify methoxy, trifluoromethyl, or ester groups to assess steric/electronic impacts .

- In silico screening : Prioritize derivatives with improved docking scores before synthesis .

- Crystallographic data : Correlate conformational flexibility (e.g., boat vs. chair DHP rings) with activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.